1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide
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Description
1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Application
Research on related compounds has led to the development of novel polyamides with specific properties, such as water solubility and molecular weights ranging from 1000 to 5000, derived from reactions involving dimethoxyphenyl amino compounds. These materials have potential applications in various fields, including materials science and engineering (Hattori & Kinoshita, 1979).
Medicinal Chemistry and Drug Design
Compounds with dimethoxyphenyl groups have been explored for their medicinal properties, including anti-inflammatory and analgesic activities. Novel heterocyclic compounds derived from visnaginone and khellinone, which contain dimethoxy substitutions, have shown promising COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antitumor Activities
Research into similar compounds has also revealed antimicrobial and antitumor potentials. For example, thiophene-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties, highlighting the potential of related structures in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Advanced Material Applications
Investigations into dimethoxyphenyl-containing compounds have contributed to the development of electrochromic materials, demonstrating how these chemical structures can be leveraged in creating advanced materials with potential applications in smart windows and displays (Chang & Liou, 2008).
Properties
IUPAC Name |
1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-27-16-5-6-18(19(12-16)28-2)23-20(25)14-24-9-7-15(8-10-24)21(26)22-13-17-4-3-11-29-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJGZISOJQMGDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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